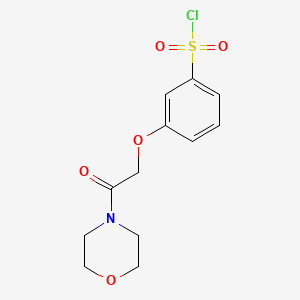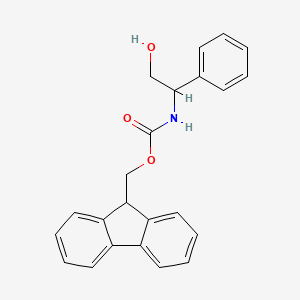
2-Propen-1-amine, 3-(4-ethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-amine, 3-(4-ethylphenyl)-: allylamine , is an organic compound with the chemical formula C₉H₁₁N. Its structure consists of an allyl group (CH₂=CHCH₂-) attached to an amino group (NH₂) at the 3-position, and a phenyl group (C₆H₅) at the 4-position. Here’s the structural formula:
CH₂=CHCH₂NH₂
Allylamine is a colorless liquid with a strong, pungent odor. It finds applications in various fields due to its reactivity and unique properties.
準備方法
Synthetic Routes::
Dehydrohalogenation of 3-(4-ethylphenyl)propylamine: Allylamine can be synthesized by treating 3-(4-ethylphenyl)propylamine with a strong base (e.g., sodium hydroxide) to eliminate a hydrogen halide (usually HCl) and form the double bond in the allyl group.
Hydroamination of Propene: Propene (CH₂=CHCH₃) can react with ammonia (NH₃) in the presence of a catalyst (such as a transition metal complex) to yield allylamine.
Industrial Production:: Allylamine is industrially produced through the hydroamination process using propene and ammonia. This method ensures high yields and purity.
化学反応の分析
Allylamine undergoes several important reactions:
Oxidation: Allylamine can be oxidized to form allyl alcohol or allyl aldehyde.
Reduction: Reduction of allylamine leads to secondary amines.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Polymerization: Allylamine can polymerize to form polyallylamine, which has applications in water treatment and coatings.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
科学的研究の応用
Allylamine has diverse applications:
Polymer Chemistry: It serves as a monomer for the synthesis of polymers like polyallylamine.
Biological Research: Allylamine is used to study enzyme inhibition and cell growth due to its effects on cellular metabolism.
Medicine: It is a precursor for antifungal drugs (e.g., terbinafine) used to treat fungal infections.
Industry: Allylamine is employed in the production of resins, adhesives, and coatings.
作用機序
Allylamine inhibits the enzyme squalene epoxidase, disrupting fungal cell membrane synthesis. This mechanism underlies its antifungal activity.
類似化合物との比較
Allylamine is unique due to its combination of an allyl group and an aromatic phenyl ring. Similar compounds include 2-propen-1-amine, N-ethyl- (CAS Registry Number: 2424-02-4) , which contains an ethyl group instead of the phenyl ring.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(E)-3-(4-ethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+ |
InChIキー |
BHCZLFVFYWWSEV-ONEGZZNKSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C=C/CN |
正規SMILES |
CCC1=CC=C(C=C1)C=CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
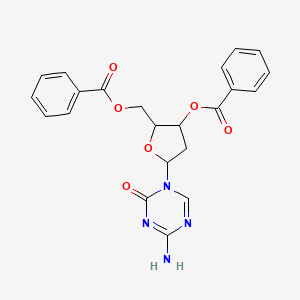
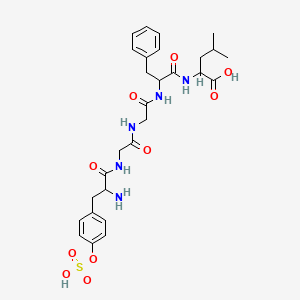
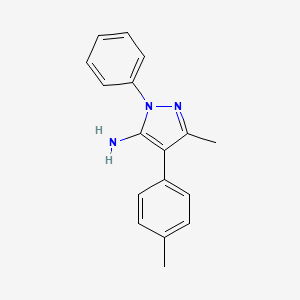
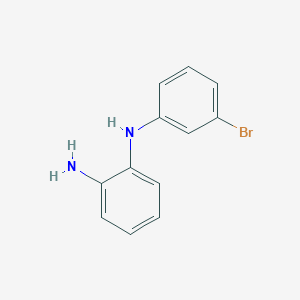
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12110006.png)
![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)

